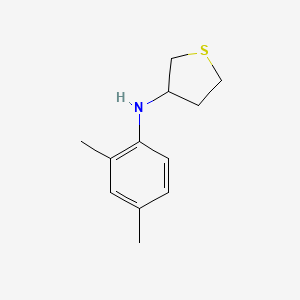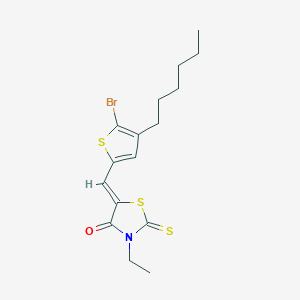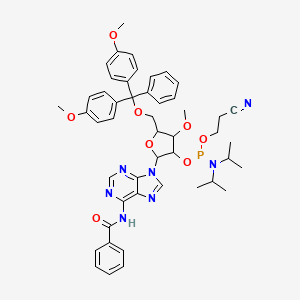
N-(2,4-dimethylphenyl)thiolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)thiolan-3-amine is an organic compound with the molecular formula C({12})H({17})NS It is characterized by a thiolane ring attached to an amine group, which is further substituted with a 2,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)thiolan-3-amine typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with a dihalide under basic conditions.
Amination: The thiolane ring is then subjected to amination using ammonia or an amine source in the presence of a catalyst.
Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the amine group with the 2,4-dimethylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the amination and substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethylphenyl)thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(2,4-dimethylphenyl)thiolan-3-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dimethylphenyl)thiolan-2-amine
- N-(2,4-dimethylphenyl)thiolan-4-amine
- N-(2,4-dimethylphenyl)thiazolidin-3-amine
Uniqueness
N-(2,4-dimethylphenyl)thiolan-3-amine is unique due to its specific substitution pattern and the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Eigenschaften
Molekularformel |
C12H17NS |
|---|---|
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-3-4-12(10(2)7-9)13-11-5-6-14-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
WRCWALGOAQAIIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2CCSC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol](/img/structure/B12105150.png)

![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)
![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)

![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)


![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)





